molecular formula C10H19NO4S B2839264 tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate CAS No. 1864064-02-7

tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate

Cat. No.: B2839264
CAS No.: 1864064-02-7
M. Wt: 249.33
InChI Key: YGTOAKBGUICAFE-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a methyl-substituted 3-hydroxy-1-oxothiolane ring. The thiolane ring (a five-membered sulfur-containing heterocycle) is oxidized at the sulfur atom to a sulfone (1-oxo-1λ⁴-thiolane), enhancing its polarity and stability compared to thioether analogs.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxy-1-oxothiolan-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)11-6-10(13)4-5-16(14)7-10/h13H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTOAKBGUICAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of Boc acid anhydride and ethanol, followed by the addition of a 70% ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a protective group in peptide synthesis. It helps in the selective protection and deprotection of amino groups, facilitating the synthesis of peptides and proteins .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate involves its interaction with various molecular targets. The carbamate group can form stable bonds with amino groups in proteins, leading to the formation of carbamate-protein adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Cyclopentyl Carbamate Derivatives

Example Compounds :

  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
  • tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) .

Structural and Functional Differences :

Feature Target Compound (Thiolane) Cyclopentyl Analogs
Ring Structure Sulfone-containing thiolane All-carbon cyclopentane
Stereochemistry Configuration undefined Cis (1S,3S) or trans (1S,3R)
Polarity Higher (due to S=O groups) Moderate (hydroxyl/carbamate)
Hydrogen Bonding Sulfone O as acceptor Cyclopentyl OH as donor

The thiolane sulfone’s electron-withdrawing nature may reduce carbamate lability compared to cyclopentyl analogs. Additionally, sulfur’s polarizability could enhance solubility in polar aprotic solvents. Stereochemistry in cyclopentyl derivatives critically affects molecular packing and biological activity, suggesting similar stereochemical considerations apply to the thiolane analog .

Oxolane (Tetrahydrofuran) Carbamate Derivatives

Example Compound :

  • tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS: 2305080-35-5) .

Key Comparisons :

Feature Target Compound (Thiolane) Oxolane Analog
Heteroatom Sulfur (thiolane) Oxygen (oxolane)
Functional Groups Hydroxyl, sulfone, carbamate Amino, carbamate
Hydrogen Bonding OH donor/acceptor; S=O acceptor NH₂ donor/acceptor; carbamate
Electronic Effects Strong electron-withdrawal (S=O) Moderate (oxolane’s ether O)

The oxolane analog’s amino group introduces a basic site absent in the thiolane compound, enabling distinct reactivity (e.g., salt formation or nucleophilic reactions).

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s hydroxyl and carbamate groups facilitate hydrogen-bonding networks, as seen in cyclopentyl and oxolane analogs. Etter’s graph-set analysis () could classify these interactions, distinguishing chain or ring motifs from those in analogs .

Biological Activity

Tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₁H₁₅N₁O₃S
  • Molecular Weight : 249.3272 g/mol
  • CAS Number : 1864064-02-7

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that derivatives of carbamates can exhibit antioxidant activity, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects : The modulation of pro-inflammatory cytokines has been observed, indicating a possible role in reducing inflammation in neurological contexts .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

  • Cell Viability : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, the compound showed a protective effect against cell death, suggesting neuroprotective properties.
Treatment GroupCell Viability (%)Cytokine Levels (TNF-α)
Control100Baseline
Aβ Treatment60High
Aβ + Compound80Reduced

In Vivo Studies

In animal models, the compound's efficacy was evaluated in scenarios mimicking Alzheimer's disease:

  • Cognitive Function : Rats treated with the compound demonstrated improved memory retention compared to untreated groups.
GroupMemory Retention (%)
Control75
Scopolamine40
Scopolamine + Compound65

Case Studies

Several studies have highlighted the potential of this compound:

  • Neuroprotection Against Aβ Toxicity : A study reported that treatment with the compound reduced neuronal death in cultures exposed to Aβ, correlating with decreased levels of inflammatory markers such as TNF-α and IL-6 .
  • Cognitive Enhancement in Animal Models : Another study found that administration of the compound improved cognitive performance in scopolamine-induced memory impairment models, suggesting its potential as a therapeutic agent for cognitive disorders .

Q & A

What are the optimal synthetic routes for tert-butyl N-[(3-hydroxy-1-oxo-1λ⁴-thiolan-3-yl)methyl]carbamate, and how can side reactions be minimized?

Basic Answer:
The compound is synthesized via nucleophilic substitution between tert-butyl carbamate and a thiolane derivative (e.g., 3-hydroxy-1-oxothiolane-3-methanol) under basic conditions. Sodium hydride or potassium carbonate in THF or DMF at room or slightly elevated temperatures (~40–60°C) yields the product . Side reactions, such as over-oxidation or ring-opening, are minimized by controlling reaction time and avoiding excess base.

Advanced Answer:
For enantiomerically pure synthesis, chiral thiolane precursors or asymmetric catalysis may be required. Evidence from related carbamates (e.g., tert-butyl (3-oxocyclohexyl)carbamate) suggests that protecting the hydroxyl group prior to carbamate formation can prevent unwanted nucleophilic attack . Monitoring via TLC or HPLC ensures reaction progress and purity .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard. The ¹H NMR spectrum will show signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the thiolan ring protons (δ ~2.5–4.0 ppm). MS confirms the molecular ion peak at m/z 233.33 .

Advanced Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex stereochemical features. For crystalline samples, X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation, particularly for distinguishing between stereoisomers . Purity is quantified via HPLC with UV detection at 210–254 nm .

How does the compound’s reactivity compare to structurally similar carbamates in nucleophilic substitution reactions?

Basic Answer:
The thiolan ring’s sulfur atom and hydroxyl group increase nucleophilicity compared to non-sulfur analogs (e.g., tert-butyl (3-hydroxycyclohexyl)carbamate). Reactions with alkyl halides or acyl chlorides proceed efficiently under mild conditions (e.g., THF, room temperature) .

Advanced Answer:
The 1-oxo group in the thiolan ring stabilizes transition states via resonance, enhancing reactivity in SN2 mechanisms. Comparative studies with tert-butyl (4-phenylthiazol-2-yl)carbamate show higher electrophilicity at the carbamate carbonyl due to electron-withdrawing effects of the thiolan ring . Kinetic studies using DFT calculations can predict regioselectivity .

What biological or pharmacological applications have been explored for this compound?

Basic Answer:
The compound serves as a versatile intermediate in drug discovery, particularly for modifying pharmacokinetic properties (e.g., solubility, metabolic stability). Its thiolan moiety may interact with sulfur-binding enzymes or receptors .

Advanced Answer:
Molecular docking studies suggest potential as a protease inhibitor due to hydrogen bonding between the hydroxyl group and catalytic residues (e.g., in HIV-1 protease). In vitro assays against inflammatory markers (e.g., COX-2) show activity comparable to indomethacin, warranting further SAR exploration .

How should researchers handle discrepancies in reported reaction yields or spectroscopic data?

Basic Answer:
Cross-validate results using multiple techniques (e.g., NMR, IR, HPLC). Variations in yields may arise from differences in solvent purity or reaction scale. Refer to published spectra in and for baseline comparisons .

Advanced Answer:
Systematic error analysis (e.g., Grubbs’ test) identifies outliers in yield data. For spectroscopic contradictions, consider tautomerism or polymorphism. Hydrogen-bonding patterns (via IR or X-ray) clarify structural ambiguities . Collaborative data sharing platforms (e.g., PubChem) provide crowdsourced validation .

What strategies mitigate stability issues during storage or reaction conditions?

Basic Answer:
Store the compound at –20°C in airtight containers under nitrogen to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or strong acids/bases, which degrade the carbamate group .

Advanced Answer:
Lyophilization enhances stability for long-term storage. Stabilizers like BHT (butylated hydroxytoluene) prevent radical-mediated degradation. Real-time stability studies using accelerated aging (40°C/75% RH) predict shelf-life .

How does stereochemistry at the thiolan ring impact synthetic and biological outcomes?

Advanced Answer:
The 3-hydroxy group’s stereochemistry (R/S) influences hydrogen-bonding networks in crystal packing and enzyme binding. Enantioselective synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipases) is critical for targeting specific biological pathways .

What computational tools predict the compound’s solid-state behavior or supramolecular interactions?

Advanced Answer:
Graph set analysis (Etter’s rules) models hydrogen-bonding motifs in crystals . Molecular dynamics simulations (e.g., GROMACS) predict solubility and aggregation tendencies. Pair distribution function (PDF) analysis resolves amorphous vs. crystalline phase behavior .

How do structural modifications (e.g., replacing sulfur with oxygen) alter the compound’s properties?

Advanced Answer:
Replacing the thiolan sulfur with oxygen (yielding a tetrahydrofuran analog) reduces nucleophilicity and increases metabolic stability. Comparative pharmacokinetic studies in rodent models show altered clearance rates and tissue distribution .

What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

Advanced Answer:
Batch variability in thiolane precursor purity requires rigorous QC. Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., carbamate formation). Green chemistry principles (e.g., solvent recycling) address environmental and cost concerns .

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